molecular formula C12H13N3S B11618916 Cyclopentanone 1,3-benzothiazol-2-ylhydrazone

Cyclopentanone 1,3-benzothiazol-2-ylhydrazone

Cat. No.: B11618916
M. Wt: 231.32 g/mol
InChI Key: IPSWZQGHBLDAKY-UHFFFAOYSA-N
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Description

2-(2-CYCLOPENTYLIDENEHYDRAZIN-1-YL)-1,3-BENZOTHIAZOLE is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CYCLOPENTYLIDENEHYDRAZIN-1-YL)-1,3-BENZOTHIAZOLE typically involves the reaction of 2-aminobenzothiazole with cyclopentanone in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-CYCLOPENTYLIDENEHYDRAZIN-1-YL)-1,3-BENZOTHIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-(2-CYCLOPENTYLIDENEHYDRAZIN-1-YL)-1,3-BENZOTHIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug design.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(2-CYCLOPENTYLIDENEHYDRAZIN-1-YL)-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-CYCLOPENTYLIDENEHYDRAZIN-1-YL)-1,3-BENZOTHIAZOLE: is similar to other benzothiazole derivatives, such as:

Uniqueness

    2-(2-CYCLOPENTYLIDENEHYDRAZIN-1-YL)-1,3-BENZOTHIAZOLE: is unique due to the presence of the cyclopentylidenehydrazinyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

N-(cyclopentylideneamino)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C12H13N3S/c1-2-6-9(5-1)14-15-12-13-10-7-3-4-8-11(10)16-12/h3-4,7-8H,1-2,5-6H2,(H,13,15)

InChI Key

IPSWZQGHBLDAKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=NC3=CC=CC=C3S2)C1

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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